Tetraethylammonium trifluoromethanesulfonate

Catalog No.
S1897484
CAS No.
35895-69-3
M.F
C9H20F3NO3S
M. Wt
279.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium trifluoromethanesulfonate

CAS Number

35895-69-3

Product Name

Tetraethylammonium trifluoromethanesulfonate

IUPAC Name

tetraethylazanium;trifluoromethanesulfonate

Molecular Formula

C9H20F3NO3S

Molecular Weight

279.32 g/mol

InChI

InChI=1S/C8H20N.CHF3O3S/c1-5-9(6-2,7-3)8-4;2-1(3,4)8(5,6)7/h5-8H2,1-4H3;(H,5,6,7)/q+1;/p-1

InChI Key

PUZYNDBTWXJXKN-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[O-]

Tetraethylammonium trifluoromethanesulfonate is a quaternary ammonium salt with the molecular formula (C2H5)4N+CF3SO3(C_2H_5)_4N^+\cdot CF_3SO_3^-. It appears as a white to almost white powder or crystalline solid and is soluble in polar solvents. This compound is notable for its triflate anion, which contributes to its unique chemical properties, making it a subject of interest in various chemical and biological applications. The trifluoromethanesulfonate group is particularly significant due to its strong electronegative fluorine atoms, which enhance the stability and reactivity of the compound in various

TEOTf primarily functions as a non-coordinating anion in various research applications. Due to its large size and delocalized charge on the anion (CF3SO3-), it weakly interacts with cations, allowing them to participate in reactions freely.

  • Electrochemistry: TEOTf is a commonly used supporting electrolyte in electrochemical studies. It facilitates the passage of current without interfering with the redox reactions of the target molecules at the electrode.
  • Organic Synthesis: TEOTf can act as a Lewis acid catalyst in some organic reactions due to the weak Lewis acidity of the sulfur atom in the anion.

Supporting Electrolyte

  • TEOTf acts as a non-oxidizing supporting electrolyte in electrochemical applications [].
  • Supporting electrolytes play a crucial role in electrochemistry by facilitating the movement of ions within a cell or solution without undergoing oxidation or reduction themselves []. This enables researchers to study the properties of electrodes and the electrochemical reactions occurring at their surfaces [].

Organic Synthesis

  • TEOTf serves as a catalyst or reagent in some organic synthesis reactions [].
  • Organic synthesis is a field of chemistry focused on creating organic compounds, which are any molecule containing carbon atoms []. TEOTf's specific applications in organic synthesis can vary depending on the desired reaction [].
, primarily as a catalyst or ionic liquid. It can facilitate nucleophilic substitutions and condensation reactions. For instance, it has been used effectively in the reaction of alcohols with carboxylic acids, promoting esterification processes. Additionally, its role as a catalyst in the reaction of aromatic compounds with sulfonyl chlorides has been documented, showcasing its versatility in organic synthesis .

Tetraethylammonium trifluoromethanesulfonate can be synthesized through several methods. A common approach involves the reaction of tetraethylammonium hydroxide with trifluoromethanesulfonic acid. This process typically requires careful control of temperature and pH to ensure complete conversion and purity of the product. Another synthesis route includes the neutralization of tetraethylammonium chloride with sodium trifluoromethanesulfonate, followed by purification steps such as recrystallization .

The applications of tetraethylammonium trifluoromethanesulfonate are diverse, spanning fields such as organic chemistry, materials science, and biochemistry. Its primary uses include:

  • Catalysis: As an ionic liquid catalyst in organic synthesis.
  • Electrochemistry: In studies involving ion transport and conductivity.
  • Biochemistry: As a reagent for biochemical assays or reactions involving biomolecules .

Interaction studies involving tetraethylammonium trifluoromethanesulfonate have focused on its behavior in various solvent systems and its interactions with biological macromolecules. Research has indicated that this compound can alter the solvation dynamics of ions in solution, affecting their mobility and reactivity. Additionally, studies have examined how tetraethylammonium salts interact with lipid membranes and proteins, providing insights into their potential biological roles and applications in drug delivery systems .

Tetraethylammonium trifluoromethanesulfonate shares similarities with other quaternary ammonium salts and ionic liquids. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Tetrabutylammonium trifluoromethanesulfonate(C4H9)4N+CF3SO3(C_4H_9)_4N^+\cdot CF_3SO_3^-Larger alkyl groups; different solubility profiles
Tetramethylammonium trifluoromethanesulfonate(C1H3)4N+CF3SO3(C_1H_3)_4N^+\cdot CF_3SO_3^-Smaller alkyl groups; higher volatility
Tetraoctylammonium trifluoromethanesulfonate(C8H17)4N+CF3SO3(C_8H_{17})_4N^+\cdot CF_3SO_3^-Longer alkyl chains; enhanced hydrophobicity

Uniqueness: Tetraethylammonium trifluoromethanesulfonate stands out due to its balanced hydrophilicity and hydrophobicity compared to other quaternary ammonium salts. This unique property allows it to act effectively as a catalyst while maintaining good solubility in polar solvents.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35895-69-3

Dates

Modify: 2023-08-16

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